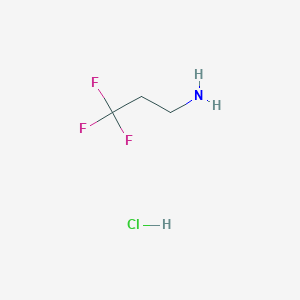![molecular formula C9H12BrN3O B1344431 2-[(2-Bromophenyl)amino]propanohydrazide CAS No. 1396994-66-3](/img/structure/B1344431.png)
2-[(2-Bromophenyl)amino]propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)amino]propanohydrazide typically involves the reaction of 2-bromoaniline with propanohydrazide under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction . The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity . Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
2-[(2-Bromophenyl)amino]propanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines . Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .
科学的研究の応用
2-[(2-Bromophenyl)amino]propanohydrazide has several scientific research applications:
作用機序
The mechanism of action of 2-[(2-Bromophenyl)amino]propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, it can interact with cellular pathways, affecting processes like cell signaling and metabolism .
類似化合物との比較
Similar Compounds
2-[(2-Chlorophenyl)amino]propanohydrazide: Similar structure but with a chlorine atom instead of bromine.
2-[(2-Fluorophenyl)amino]propanohydrazide: Contains a fluorine atom instead of bromine.
2-[(2-Iodophenyl)amino]propanohydrazide: Features an iodine atom in place of bromine.
Uniqueness
2-[(2-Bromophenyl)amino]propanohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules . The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, that may not be as favorable with other halogens .
特性
IUPAC Name |
2-(2-bromoanilino)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-6(9(14)13-11)12-8-5-3-2-4-7(8)10/h2-6,12H,11H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBOTOALGJGUII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NC1=CC=CC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)
![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)









![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)
